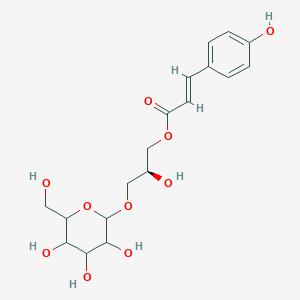

Regaloside A

准备方法

合成路线和反应条件: 瑞香苷 A 可以通过化学反应或酶促反应合成。 化学合成涉及(E)-3-(4-羟基苯基)丙烯酸与(2S)-3-(β-D-吡喃葡萄糖基氧基)-2-羟基丙醇的酯化反应 。 反应条件通常包括在受控温度和 pH 条件下使用合适的催化剂和溶剂。

工业生产方法: 瑞香苷 A 的工业生产通常涉及从植物来源中提取。 王百合等植物被用作原料,并采用超声波提取或溶剂提取等方法提取该化合物 。 深共熔溶剂 (DESs) 也已被优化用于从卷丹中同时提取酚酸,包括瑞香苷 A .

化学反应分析

反应类型: 瑞香苷 A 经历了各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常见氧化剂来氧化瑞香苷 A。

还原: 硼氢化钠或氢化铝锂等还原剂用于还原反应。

取代: 可以使用氢氧化钠或碳酸钾等试剂进行亲核取代反应。

主要产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生醌,而还原可以产生醇或烷烃 .

科学研究应用

Chemical Properties and Mechanism of Action

Regaloside A exhibits notable antioxidant and anti-inflammatory properties. It primarily targets the NF-κB pathway and inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various cell types. This action reduces inflammation and oxidative stress, which are critical factors in numerous diseases .

Key Mechanisms

- Inhibition of NF-κB : this compound blocks the activation of NF-κB, a transcription factor that regulates genes involved in inflammation.

- Reduction of iNOS and COX-2 : By inhibiting these enzymes, this compound decreases the production of pro-inflammatory mediators, contributing to its therapeutic potential against inflammatory diseases .

Chemistry

This compound serves as a model compound for studying phenylpropanoid glycosides. Its chemical properties are explored to understand the biosynthesis and metabolism of similar compounds.

Biology

The compound's significant antioxidant activity makes it valuable in studies related to oxidative stress. Research indicates that this compound can protect cells from oxidative damage, making it a candidate for further investigation in cellular protection studies .

Medicine

Due to its anti-inflammatory and antibacterial properties, this compound is investigated for potential therapeutic applications in treating:

- Inflammatory diseases : Studies highlight its effectiveness in reducing inflammation markers.

- Infections : Its antibacterial properties suggest potential use in combating bacterial infections .

Industry

In the food industry, this compound is utilized as a natural additive to enhance nutritional value and health benefits. Its antioxidant properties contribute to food preservation and quality improvement.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant effects of this compound using various assays (DPPH and ABTS). The compound demonstrated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent .

Case Study 2: Anti-inflammatory Effects

Research involving Raw 264.7 cells showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and enzymes (iNOS and COX-2). This supports its application in developing therapies for chronic inflammatory conditions .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Model compound for phenylpropanoid studies | Provides insights into biosynthesis pathways |

| Biology | Antioxidant research | Protects cells from oxidative damage |

| Medicine | Anti-inflammatory therapies | Reduces markers of inflammation |

| Industry | Food additive | Enhances nutritional value and shelf life |

作用机制

瑞香苷 A 通过各种分子靶点和途径发挥其作用。 它显示出显著的 DPPH 自由基清除活性,表明其抗氧化特性 。 该化合物抑制诱导型一氧化氮合酶 (iNOS) 和环氧合酶-2 (COX-2) 的表达,这些是参与炎症过程的关键酶 。 此外,它降低了血管细胞粘附分子-1 (VCAM-1) 的表达,有助于其抗炎作用 .

相似化合物的比较

瑞香苷 A 是一系列苯丙烷类糖苷的一部分,包括瑞香苷 B、瑞香苷 C、瑞香苷 D、瑞香苷 F、瑞香苷 H 和瑞香苷 I 。 这些化合物具有相似的结构,但在它们的单个原子、官能团和亚结构方面有所不同。 例如,与瑞香苷 A 相比,瑞香苷 B 有一个额外的乙酰基 。 瑞香苷 A 的独特结构特征有助于其特定的生物活性和药理特性。

生物活性

Regaloside A, a phenylpropanoid glycoside derived from the bulb of Lilium lancifolium, has garnered attention for its diverse biological activities. This compound is part of a larger group of regalosides, which are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a phenylpropanoid backbone linked to a sugar moiety. This structure is crucial for its biological activity, influencing its solubility and interaction with biological targets.

Antioxidant Activity

This compound exhibits significant antioxidant properties. In studies utilizing the DPPH and ABTS assays, it demonstrated effective radical scavenging abilities comparable to established antioxidants like ascorbic acid. The antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative stress .

| Compound | IC50 (μM) DPPH | IC50 (μM) ABTS |

|---|---|---|

| This compound | 66.1 | 192.6 |

| Ascorbic Acid | 50.7 | 108.2 |

Anti-Melanogenic Effects

Recent studies have shown that this compound can inhibit melanin production in B16F10 melanoma cells. It reduces intracellular melanin content and tyrosinase activity in a dose-dependent manner. Mechanistically, this compound appears to interfere with the cAMP signaling pathway, which is pivotal for melanogenesis . This suggests potential applications in skin whitening products or treatments for hyperpigmentation.

Antiproliferative Activity

Research has indicated that this compound possesses antiproliferative properties against various cancer cell lines. The compound was evaluated using the MTT assay to determine its cytotoxic effects on cancer cells. Results showed that this compound significantly reduced cell viability in a concentration-dependent manner, indicating its potential as an anti-cancer agent .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| B16F10 | 50 |

| HeLa | 45 |

| MCF-7 | 40 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound inhibits key enzymes involved in melanin synthesis such as tyrosinase.

- Modulation of Signaling Pathways : It affects signaling pathways like CREB and PKA that regulate gene expression related to melanogenesis.

- Antioxidant Defense : By scavenging free radicals, it protects cellular components from oxidative damage.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound alongside other regalosides derived from Lilium lancifolium. The results indicated that while several regalosides exhibited antioxidant properties, this compound showed particularly strong activity in both DPPH and ABTS assays .

Study 2: Anti-Cancer Potential

In vitro studies on various cancer cell lines demonstrated that this compound could induce apoptosis and inhibit proliferation effectively. The compound's mechanism was linked to the activation of caspases and modulation of cell cycle regulators .

属性

CAS 编号 |

114420-66-5 |

|---|---|

分子式 |

C18H24O10 |

分子量 |

400.4 g/mol |

IUPAC 名称 |

[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C18H24O10/c19-7-13-15(23)16(24)17(25)18(28-13)27-9-12(21)8-26-14(22)6-3-10-1-4-11(20)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13-,15-,16+,17-,18-/m1/s1 |

InChI 键 |

PADHSFRQMFRWLS-BFQBLSCMSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O |

手性 SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

规范 SMILES |

C1=CC(=CC=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Regaloside A and where is it found?

A1: this compound is a phenolic glycoside primarily found in the bulbs of various lily species, including Lilium lancifolium, Lilium regale, and Lilium henryi. [, , ]

Q2: What is the chemical structure of this compound?

A2: this compound is a phenylpropanoid glycerol glucoside composed of a glycerol unit linked to p-coumaric acid and a glucose molecule. [, , ]

Q3: Can you provide more details on the structural characterization of this compound?

A3: this compound is characterized by the following:

- Molecular Formula: C₁₈H₂₄O₁₀ [, ]

- Molecular Weight: 396.38 g/mol [, ]

- Spectroscopic Data: Its structure has been elucidated through various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). [, , ]

Q4: What are the potential therapeutic benefits of this compound?

A4: Studies suggest that this compound exhibits neuroprotective and antidepressant effects. It may also possess anti-melanogenic and anti-inflammatory properties. [, , , ]

Q5: How does this compound exert its neuroprotective and antidepressant effects?

A5: Research indicates that this compound may alleviate corticosterone-induced damage in SH-SY5Y cells (a cell line used to study neurons). It appears to act via the BDNF/TrkB signaling pathway, influencing the PI3K/Akt/mTOR pathway, which is crucial for neuronal survival and function. [, ]

Q6: What is BDNF/TrkB signaling and why is it important?

A6: BDNF (Brain-Derived Neurotrophic Factor) is a protein that, upon binding to its receptor TrkB (Tyrosine Kinase Receptor B), activates downstream pathways crucial for neuronal survival, growth, and synaptic plasticity. This signaling pathway is implicated in the mechanism of action of antidepressants and neuroprotective agents. [, ]

Q7: How has the content of this compound been studied in different Lily species and preparations?

A7: Researchers have employed techniques like RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) and UPLC-MS (Ultra Performance Liquid Chromatography-Mass Spectrometry) to quantify this compound and other phenolic glycosides in various Lily species and traditional Chinese medicine preparations. [, , ]

Q8: Are there any studies on the impact of different drying methods on this compound content?

A8: Yes, research shows that drying methods can influence the chemical composition of Lilium lancifolium, including this compound levels. [, ] For instance, microwave pre-treatment combined with hot-air drying has been shown to significantly increase this compound content in lily bulbs. []

Q9: Has this compound demonstrated anti-melanogenic effects, and if so, how?

A9: Research suggests that this compound isolated from Lilium lancifolium root extract can inhibit melanin production in B16F10 cells (a murine melanoma cell line often used in studying pigmentation). This effect is potentially mediated through the downregulation of PKA/CREB and MAPK/CREB signaling pathways, which regulate tyrosinase-related genes involved in melanogenesis. []

Q10: Has this compound been investigated for its potential in treating metabolic disorders?

A10: Studies on Lilium longiflorum led to the identification of Regaloside D, a closely related compound to this compound. It exhibited inhibitory activity against DPP-IV (dipeptidyl peptidase IV), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. [] Although this compound itself did not show DPP-IV inhibitory activity in this study, this finding highlights the potential of exploring the therapeutic applications of this compound and its structural analogs. []

Q11: Are there any studies on the formulation or delivery of this compound?

A11: While research primarily focuses on its isolation, identification, and biological activity, a study explored the use of natural surfactants combined with homogenate-ultrasound-synergistic extraction for extracting this compound and polysaccharides from Lilium lancifolium bulbs. This approach might offer advantages in terms of extraction efficiency and potential future applications. []

Q12: What is the current understanding of the safety profile of this compound?

A12: Research on the toxicity and safety profile of this compound is currently limited, and further investigations are needed to establish its safety for potential therapeutic applications.

Q13: What analytical techniques are commonly employed for the analysis of this compound?

A13: Several analytical techniques have been employed for the analysis of this compound, including:

- RP-HPLC (Reverse Phase High-Performance Liquid Chromatography): Used for separation and quantification. [, ]

- UPLC-MS (Ultra Performance Liquid Chromatography-Mass Spectrometry): Enables efficient separation, identification, and quantification with high sensitivity. [, , ]

- NMR (Nuclear Magnetic Resonance): Provides detailed structural information. [, , ]

- MS (Mass Spectrometry): Assists in determining molecular weight and fragmentation patterns. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。